2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O/c15-11-4-1-9(2-5-11)12-8-19-7-10(14(20)18-16)3-6-13(19)17-12/h1-8H,16H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOFDCFZISLFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(=O)NN)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One efficient method reported involves the use of cyanoacetohydrazide and nitroketene aminals in a one-pot five-component synthesis . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: The carbohydrazide moiety can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the imidazo[1,2-a]pyridine core.
Reduction Products: Reduced forms of the carbohydrazide moiety.
Scientific Research Applications
Pharmacological Applications
The imidazo[1,2-a]pyridine scaffold has been identified as a promising structure for developing therapeutic agents. The compound's derivatives exhibit a range of biological activities:
- Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimycobacterial and Antileishmanial Properties : Studies have demonstrated that these compounds possess significant activity against Mycobacterium tuberculosis and Leishmania species, making them potential candidates for treating these infections .
- Anticonvulsant Effects : Some derivatives have been evaluated for their anticonvulsant properties, showing promise in models of epilepsy. This highlights their potential use in developing new antiepileptic drugs .
- Antimicrobial Activity : The compound has also been tested for its ability to combat various bacterial strains, indicating its potential use in developing new antibiotics .
- Proton Pump Inhibitors : Certain derivatives function as proton pump inhibitors, which are critical in treating gastrointestinal disorders like gastroesophageal reflux disease (GERD) .
Agrochemical Applications
In addition to medicinal uses, 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide has applications in agrochemicals:
- Insecticidal Activity : Compounds derived from this scaffold have been evaluated for their insecticidal properties against agricultural pests. Their effectiveness suggests potential use in developing new pesticides .
Case Study 1: Anticancer Research
A study published in Medicinal Chemistry explored the anticancer effects of various imidazo[1,2-a]pyridine derivatives, including this compound. The research found that specific modifications to the imidazo ring enhanced cytotoxicity against breast cancer cells (MCF-7), indicating the importance of structural optimization in drug design .
Case Study 2: Antimycobacterial Activity
Another study investigated the activity of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. The results demonstrated that certain compounds exhibited potent antimycobacterial activity with minimal cytotoxicity to host cells, showcasing their therapeutic potential in treating tuberculosis .
Data Tables
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to enzymes or receptors, modulating their activity. The carbohydrazide moiety can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Target Compound : 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide
2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine (CAS: 118000-56-9)
- Substituents : 4-Bromophenyl (position 2), nitro (position 6).
- Molecular Formula : C₁₃H₈BrN₃O₂; Molecular Weight : 318.13 g/mol.
- Key Features : The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic system. This derivative exhibits higher reactivity in electrophilic substitutions compared to the carbohydrazide analog .
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 30384-96-4)
- Substituents : Bromo (position 6), carbaldehyde (position 3).
- Molecular Formula : C₈H₅BrN₂O; Molecular Weight : 225.04 g/mol.
- Key Features: The carbaldehyde group enables condensation reactions (e.g., with amines to form imines).
Substituent Variations at Position 2
2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 724742-88-5)
- Substituents : 4-Bromophenyl (position 2), trifluoromethyl (position 6).
- Molecular Formula : C₁₄H₈BrF₃N₂; Molecular Weight : 341.13 g/mol.
- Key Features : The trifluoromethyl group increases lipophilicity and metabolic stability, making this derivative more suitable for pharmacokinetic optimization in drug discovery .
2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine
- Substituents : 4-Chlorophenyl (position 2), methyl (position 6).
- Molecular Formula : C₁₄H₁₁ClN₂; Molecular Weight : 242.70 g/mol.
- This compound has been studied for anti-inflammatory applications .
Functional Group Modifications
N′-(1-(4-Nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide
- Substituents : 4-Nitrophenyl ethylidene (Schiff base), carbohydrazide (position 6).
- Key Features : The Schiff base formation at the carbohydrazide group introduces π-conjugation, altering electronic properties and enabling chelation with metal ions. This derivative is synthesized via a five-component cascade reaction .
2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine (CAS: 118000-66-1)
- Substituents : 4-Bromophenyl (position 2), iodo (position 6).
- Molecular Formula : C₁₃H₈BrIN₂; Molecular Weight : 395.03 g/mol.
- Key Features : The iodine atom increases molecular weight and polarizability, enhancing halogen-bonding interactions in crystal packing or protein binding .
Physicochemical and Pharmacological Insights
Biological Activity
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 319.16 g/mol. The compound features a bromophenyl group attached to an imidazopyridine scaffold, which is known for its bioactivity.
Anticancer Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit anticancer properties. A study highlighted that compounds within this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 | Induces apoptosis |
| Zolpidem (related compound) | A549 (Lung) | 15.0 | Cell cycle arrest |
| Necopidem (related compound) | HeLa (Cervical) | 10.0 | Apoptosis |
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various pathogens. Studies have shown that it exhibits significant inhibition against both bacterial and fungal strains .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of imidazopyridine derivatives is closely related to their structural features. The presence of electron-withdrawing groups like bromine enhances the lipophilicity and bioactivity of the compounds. The SAR analysis suggests that modifications at the pyridine or phenyl rings can lead to improved potency against specific targets .
Case Studies
- Cancer Treatment : A recent clinical trial investigated the efficacy of a related imidazopyridine derivative in patients with advanced breast cancer. The results indicated a significant reduction in tumor size in over 40% of participants after a treatment regimen involving the compound .
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of multidrug-resistant strains of bacteria, suggesting its potential as a new therapeutic agent in treating resistant infections .
Q & A
Q. Advanced
- Salt formation : Hydrochloride salts (e.g., 2-(4-Bromophenyl)-3-morpholinylmethyl-imidazo[1,2-a]pyridine HCl) improve aqueous solubility .
- PEGylation : Attach polyethylene glycol chains to the hydrazide group.
- Co-crystallization : Use hydrophilic co-formers (e.g., succinic acid) .
What crystallographic insights exist for related compounds?
Advanced
X-ray studies reveal:
- Dihedral angles : Aromatic rings often deviate by 2–22°, affecting π-stacking .
- Hydrogen bonds : N–H⋯O and C–H⋯Br interactions stabilize crystal lattices .
- Polymorphism : Substituents (e.g., NO₂) induce varied packing motifs .
How does tautomerism impact reactivity?
Advanced
Imine–enamine tautomerism (e.g., in intermediates) influences nucleophilicity. Enamine forms favor cyclization, while imine forms react with electrophiles. Solvent polarity (e.g., ethanol vs. DMF) shifts equilibrium .
What green chemistry principles apply to its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
